molecular formula C17H26O3 B13955542 p-Anisic acid, nonyl ester CAS No. 55469-25-5

p-Anisic acid, nonyl ester

Cat. No.: B13955542
CAS No.: 55469-25-5
M. Wt: 278.4 g/mol
InChI Key: VJHRENOBIICHMY-UHFFFAOYSA-N
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Description

p-Anisic acid, nonyl ester: is an organic compound derived from p-anisic acid, also known as 4-methoxybenzoic acid. This ester is formed by the esterification of p-anisic acid with nonyl alcohol. It is characterized by its aromatic structure, which includes a methoxy group attached to a benzene ring, and a nonyl ester group. This compound is used in various applications, including cosmetics and pharmaceuticals, due to its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-anisic acid, nonyl ester typically involves the esterification of p-anisic acid with nonyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:

p-Anisic acid+Nonyl alcoholAcid catalystp-Anisic acid, nonyl ester+Water\text{p-Anisic acid} + \text{Nonyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} p-Anisic acid+Nonyl alcoholAcid catalyst​p-Anisic acid, nonyl ester+Water

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions: p-Anisic acid, nonyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to p-anisic acid and nonyl alcohol.

    Oxidation: The methoxy group on the benzene ring can be oxidized to form a carboxylic acid group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.

Major Products:

    Hydrolysis: p-Anisic acid and nonyl alcohol.

    Oxidation: 4-methoxybenzoic acid derivatives.

    Substitution: Various substituted p-anisic acid derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: p-Anisic acid, nonyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester functionality makes it a useful building block in the synthesis of polymers and other organic compounds .

Biology and Medicine: In the field of biology and medicine, this compound is studied for its antimicrobial properties. It has been used in formulations for topical applications to prevent microbial growth and enhance the shelf life of cosmetic products .

Industry: In the cosmetic industry, this compound is used as a preservative booster. It helps in reducing the concentration of synthetic preservatives required in formulations, thereby minimizing potential allergic reactions and toxicity .

Mechanism of Action

The antimicrobial activity of p-anisic acid, nonyl ester is primarily due to its ability to disrupt microbial cell membranes. The ester group allows the compound to penetrate the lipid bilayer of microbial cells, leading to cell lysis and death. The methoxy group on the benzene ring also contributes to its antimicrobial properties by interfering with microbial enzyme activity .

Comparison with Similar Compounds

  • p-Anisic acid, methyl ester
  • p-Anisic acid, ethyl ester
  • p-Anisic acid, butyl ester

Comparison: Compared to its shorter-chain counterparts, p-anisic acid, nonyl ester has a longer alkyl chain, which enhances its lipophilicity and ability to integrate into lipid membranes. This makes it more effective as an antimicrobial agent in certain applications. Additionally, the longer chain length can influence the compound’s volatility and solubility, making it more suitable for specific industrial applications .

Properties

CAS No.

55469-25-5

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

nonyl 4-methoxybenzoate

InChI

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-14-20-17(18)15-10-12-16(19-2)13-11-15/h10-13H,3-9,14H2,1-2H3

InChI Key

VJHRENOBIICHMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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